N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
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Overview
Description
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound with a unique structure that includes a benzothiazole ring
Mechanism of Action
Mode of Action
It is known that benzothiazolium compounds can interact with various biological targets, potentially leading to a range of biochemical effects .
Biochemical Pathways
Benzothiazolium compounds are known to interact with a variety of biochemical pathways, potentially leading to diverse biological effects .
Pharmacokinetics
As a benzothiazolium compound, it is expected to have certain common characteristics such as lipophilicity and bioaccumulation in adipose tissue .
Result of Action
It is known that benzothiazolium compounds can have a variety of biological effects, potentially including antimicrobial and antifungal activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the benzothiazole ring. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure with similar chemical properties.
2-Aminothiophenol: A precursor in the synthesis of benzothiazole derivatives.
Ethyl acetoacetate: Another precursor used in the synthesis.
Uniqueness
N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzothiazole ring with an acetamide group allows for diverse applications and interactions in various fields.
Properties
IUPAC Name |
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-4-14-10-6-5-8(2)7-11(10)16-12(14)13-9(3)15/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDIFCIOEWNOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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